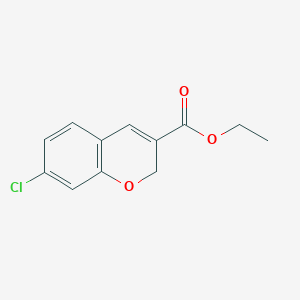

Ethyl 7-chloro-2H-chromene-3-carboxylate

Description

Ethyl 7-chloro-2H-chromene-3-carboxylate is a chlorinated chromene derivative with a molecular formula of C₁₂H₁₁ClO₄ and a molecular weight of 254.67 g/mol. Chromenes are heterocyclic compounds containing a benzopyran backbone, widely studied for their biological and photophysical properties.

Chromene derivatives, including halogenated variants, are explored for applications in antimicrobial agents, fluorescent probes, and organic electronics due to their tunable electronic properties . The chloro substituent at position 7 may influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in crystal packing and material science applications .

Properties

Molecular Formula |

C12H11ClO3 |

|---|---|

Molecular Weight |

238.66 g/mol |

IUPAC Name |

ethyl 7-chloro-2H-chromene-3-carboxylate |

InChI |

InChI=1S/C12H11ClO3/c1-2-15-12(14)9-5-8-3-4-10(13)6-11(8)16-7-9/h3-6H,2,7H2,1H3 |

InChI Key |

PSZOWOCNIHUFLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 7-chloro-2H-chromene-3-carboxylate, highlighting differences in substituents, synthesis, and biological activity:

Key Comparisons:

Substituent Effects: Chloro vs. Hydroxy groups facilitate hydrogen bonding, influencing solubility and crystal packing . Positional Isomerism (6-Cl vs. 7-Cl): The 7-chloro derivative may exhibit distinct electronic effects due to proximity to the chromene oxygen, altering reactivity and biological interactions compared to the 6-chloro isomer .

Synthetic Routes: Most chromene derivatives are synthesized via Knoevenagel condensation of substituted benzaldehydes with malonate esters. For example, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate is prepared by refluxing 2,4-dihydroxybenzaldehyde with diethyl malonate in ethanol . The 7-chloro variant likely uses a chlorinated aldehyde precursor under similar conditions.

Biological Activity: Chlorinated chromenes are less studied than hydroxyl or amino derivatives but show promise in antimicrobial applications. For instance, 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives exhibit significant antimicrobial activity, suggesting that halogenation could enhance potency . The diethylamino substituent in methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate enables fluorescence, making it useful in optical materials .

Physical and Spectral Properties :

- NMR Data : Chloro substituents deshield adjacent protons, as seen in the downfield shifts of aromatic protons in related compounds (e.g., δ 7.34–8.63 ppm in 7-substituted chromenes ).

- Crystal Packing : The planar chromene ring in ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate facilitates tight packing, critical for optoelectronic applications .

Applications: Hydroxy and amino derivatives are prioritized for drug discovery due to hydrogen-bonding capabilities, while chloro and benzo-annulated analogs are explored in materials science (e.g., laser dyes, OLEDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.